Ethyl 9-oxononanoate

Übersicht

Beschreibung

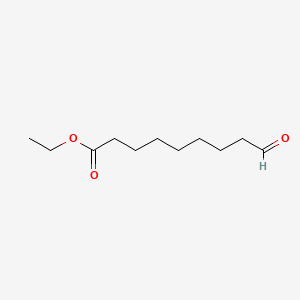

Ethyl 9-oxononanoate, also known as nonanoic acid, 9-oxo-, ethyl ester, is an organic compound with the molecular formula C₁₁H₂₀O₃. It is a colorless to pale yellow liquid with a fruity odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 9-oxononanoate can be synthesized through the oxidation of ethyl oleate. The process involves the use of ozone as an oxidizing agent. The reaction is carried out in a dry ethanol solution at low temperatures, typically around 0°C. Sodium borohydride is then added to reduce the intermediate products, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 9-oxononanoate undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce nonanoic acid.

Reduction: Reduction reactions can convert it into ethyl 9-hydroxynonanoate.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions

Major Products Formed:

Oxidation: Nonanoic acid.

Reduction: Ethyl 9-hydroxynonanoate.

Substitution: Various esters and amides depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Characterization

Ethyl 9-oxononanoate has a molecular weight of 200.27500 g/mol, a density of 0.949 g/cm3, and a boiling point of 267.9ºC at 760mmHg . Its molecular formula is C11H20O3 .

Scientific Research Applications

- Antifungal Activity: this compound exhibits antifungal activity against Cladosporium herbarum . Previous studies have shown that it can inhibit the growth of this fungus in TLC plate bioassays, with a minimum inhibitory amount of 10 μg/spot .

- Insect Pheromone: Ethyl 11(Z)-hexadecenoate, which is similar in structure to this compound, serves as a female sex pheromone for insect species such as Syndipnus rubiginosus . Even at nanogram scales, this compound attracts male insects of the same species . Approximately 100 ng of ethyl 11(Z)-hexadecenoate is sufficient to attract male insects in the field .

- Aromatic Fraction of Sparkling Wine: this compound is found in the aromatic fraction of sparkling wine . Closures used during the second fermentation process of sparkling wine production can impact the aromatic fraction .

- Cytotoxic Activity: Fractions containing this compound have demonstrated cytotoxic activity against P388 and HL60 cancer cell lines . In one study, fraction 1, containing this compound, showed good activity against P388 and HL60 cancer cell lines with IC50 values of 9.8 and 18.2 μg/mL, respectively, while fraction 2 showed IC50 values of 19.4 and 16.2 μg/mL, respectively .

Cosmetic Applications

Wirkmechanismus

The mechanism of action of ethyl 9-oxononanoate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s ester group can undergo hydrolysis, releasing nonanoic acid and ethanol. These reactions can influence various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Methyl 9-oxononanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 8-oxooctanoate: Similar structure but with one less carbon atom in the chain.

Nonanoic acid: The parent acid of this compound

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its fruity odor makes it valuable in the flavor and fragrance industry, distinguishing it from other similar compounds .

Biologische Aktivität

Ethyl 9-oxononanoate (C11H20O3) is an ester compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, including antifungal and cytotoxic effects, as well as its potential applications in pharmacology and biotechnology.

Chemical Structure and Properties

This compound is characterized by the presence of a carbonyl group at the 9th position of a nonanoic acid chain. Its molecular structure can be represented as follows:

Antifungal Activity

Research has indicated that this compound exhibits significant antifungal properties. A study demonstrated its effectiveness against the fungus Cladosporium herbarum, with a minimum inhibitory concentration (MIC) determined to be as low as 10 μg/spot in thin-layer chromatography (TLC) bioassays . This suggests that this compound could be utilized in developing antifungal agents, particularly in agricultural applications.

Cytotoxic Effects

In addition to its antifungal activity, this compound has shown cytotoxic effects against various cancer cell lines. Fatty acids and their esters, including this compound, have been reported to exhibit cytotoxicity in murine and human cancer cell lines . For instance, octanoic acid, a related compound, has been noted to reduce cell viability by 70-90% in certain cancer types, indicating a potential for this compound to possess similar properties .

Case Studies and Research Findings

Several studies have further elucidated the biological activities of this compound:

- Antifungal Studies : In controlled experiments, this compound was isolated from fungal endophytes like Epichloe typhina, showcasing its natural occurrence and potential ecological role .

- Cytotoxicity in Cancer Models : this compound was tested alongside other fatty acids for its impact on cell viability in various cancer models. Results indicated that it could selectively inhibit the growth of specific cancer cell lines, highlighting its potential as an anticancer agent .

- Mechanisms of Action : The mechanisms behind the cytotoxic effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis or disrupt cellular signaling pathways critical for cancer cell survival .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antifungal Activity | Cytotoxic Activity | Notes |

|---|---|---|---|

| This compound | Yes (MIC: 10 μg/spot) | Yes | Effective against Cladosporium herbarum |

| Octanoic Acid | Moderate | High (70-90% reduction) | Effective against colorectal and skin cancers |

| n-Hexadecanoic Acid | Yes | Moderate | Exhibits antioxidant and anti-inflammatory properties |

| n-Heptadecanoic Acid | Yes | High | Effective against non-small cell lung carcinoma |

Eigenschaften

IUPAC Name |

ethyl 9-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVICDIQCDUVBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187896 | |

| Record name | Ethyl 9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3433-16-7 | |

| Record name | Ethyl 9-oxononanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.